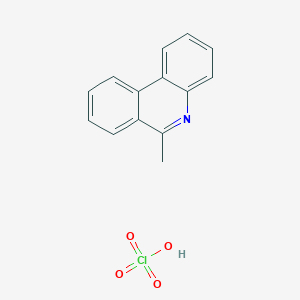
6-Methylphenanthridine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .
Industrial Production Methods
Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylphenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like dichromate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Methylphenanthridine;perchloric acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.
Phenanthridinone: An oxidized derivative with potential pharmacological applications.
Dihydrophenanthridine: A reduced derivative with different chemical properties.
Uniqueness
6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .
Eigenschaften
CAS-Nummer |
90421-71-9 |
|---|---|
Molekularformel |
C14H12ClNO4 |
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
6-methylphenanthridine;perchloric acid |
InChI |
InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
GLLVGPMHMHPUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


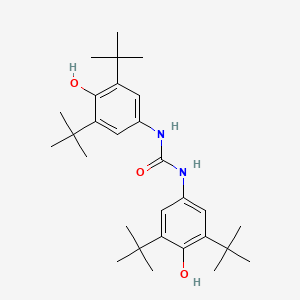
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
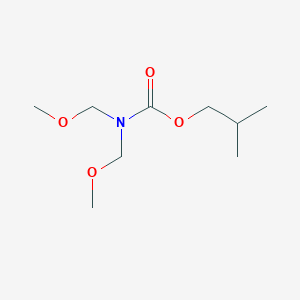

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
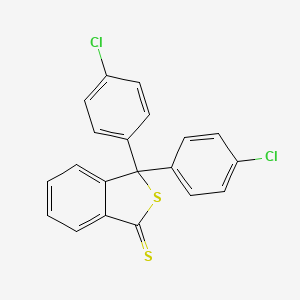
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
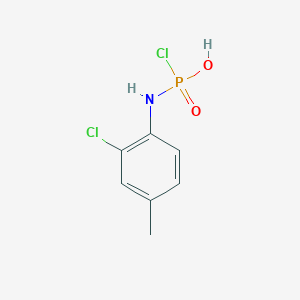
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


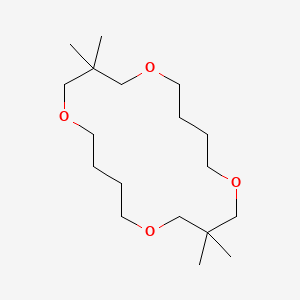
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
